N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring substituted with chlorine atoms, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the 3,5-dichloropyridine derivative. This is followed by the introduction of the piperidine ring and the cyclopropanesulfonamide group. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dichloropyridin-2-yl)piperazine
- N1-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
- (3,5-dichloropyridin-2-yl)(piperidin-1-yl)methanone
Uniqueness
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a piperidine ring, a dichloropyridine moiety, and a cyclopropanesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H17Cl2N3O2S |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H17Cl2N3O2S/c14-9-6-12(15)13(16-7-9)18-5-1-2-10(8-18)17-21(19,20)11-3-4-11/h6-7,10-11,17H,1-5,8H2 |
InChI Key |
SQZWBIFTNJJIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Cl)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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